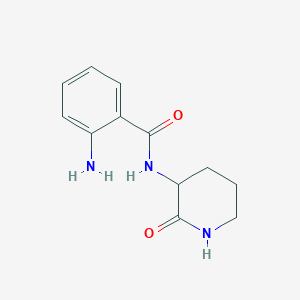
2-Amino-N-(2-oxo-3-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(2-oxo-3-piperidinyl)benzamide, also known as APB or AP-3, is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has been extensively studied in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been extensively used in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. For example, several studies have shown that activation of mGluR4 by 2-Amino-N-(2-oxo-3-piperidinyl)benzamide can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
作用机制
2-Amino-N-(2-oxo-3-piperidinyl)benzamide acts as an agonist of mGluR4, a G protein-coupled receptor that is predominantly expressed in the brain. Upon activation by 2-Amino-N-(2-oxo-3-piperidinyl)benzamide, mGluR4 inhibits the release of glutamate from presynaptic terminals, thereby reducing the excitability of neurons. This mechanism of action is thought to underlie the therapeutic effects of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. For example, in animal models, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to reduce the release of glutamate, increase the levels of GABA, another neurotransmitter that has inhibitory effects on neurons, and reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to increase neurogenesis, the process by which new neurons are generated in the brain.
实验室实验的优点和局限性
2-Amino-N-(2-oxo-3-piperidinyl)benzamide has several advantages for lab experiments. Firstly, it is a potent and selective agonist of mGluR4, which allows for the specific activation of this receptor in experiments. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has a long half-life, which allows for sustained activation of mGluR4. However, there are also some limitations to the use of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in lab experiments. For example, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-Amino-N-(2-oxo-3-piperidinyl)benzamide. Firstly, further studies are needed to elucidate the precise mechanisms of action of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in various neurological and psychiatric disorders. Additionally, the potential therapeutic applications of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in these disorders need to be further explored. Finally, the development of more potent and selective agonists of mGluR4, with improved solubility and bioavailability, could lead to the development of more effective treatments for these disorders.
合成方法
The synthesis of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide involves several steps, starting from the reaction of 2-nitrobenzoic acid with piperidine to yield 2-nitro-N-(3-piperidinyl)benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the acylation of the amine with 2-oxo-3-piperidinecarboxylic acid chloride to yield 2-Amino-N-(2-oxo-3-piperidinyl)benzamide. The overall yield of this synthesis method is around 25%.
属性
CAS 编号 |
84772-30-5 |
|---|---|
产品名称 |
2-Amino-N-(2-oxo-3-piperidinyl)benzamide |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-amino-N-(2-oxopiperidin-3-yl)benzamide |
InChI |
InChI=1S/C12H15N3O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,17)(H,15,16) |
InChI 键 |
ACYVDIMSMJEHRM-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N |
规范 SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N |
溶解度 |
35 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



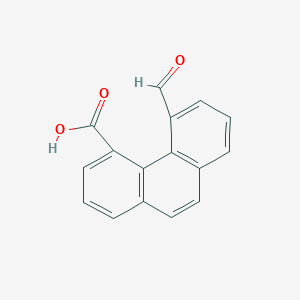

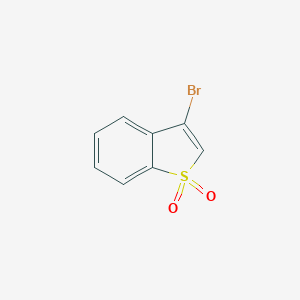
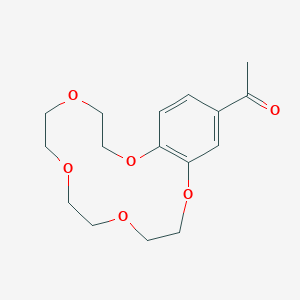

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
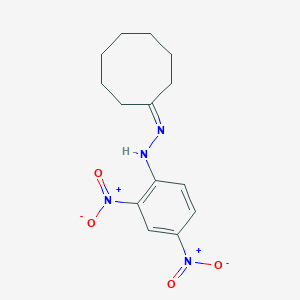
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
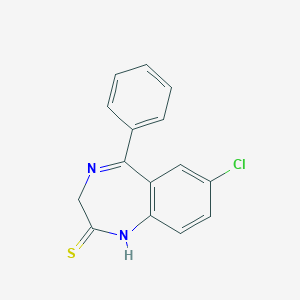
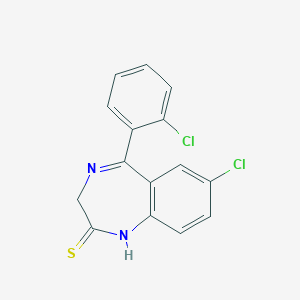
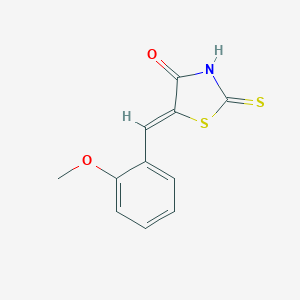
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)